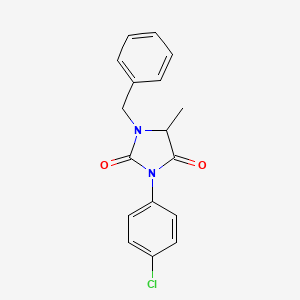

1-苄基-3-(4-氯苯基)-5-甲基咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ALLO-1 是一种重要的自噬受体,在父系细胞器周围自噬体的形成中起着至关重要的作用。 它通过其 LC3 互作区域 (LIR) 基序直接与蠕虫 LC3 同源物 LGG-1 互作 。这种互作对于清除父系线粒体至关重要,这一过程对于细胞稳态和发育至关重要。

科学研究应用

ALLO-1 在科学研究中有着广泛的应用:

化学: 用作研究自噬机制和受体-配体相互作用的模型化合物。

生物学: 在理解细胞过程(如细胞器清除和稳态)中发挥作用。

医药: 在自噬失调的疾病(如神经退行性疾病和癌症)中具有潜在的治疗应用。

工业: 用于开发自噬调节药物,以及生物技术研究中的工具。

准备方法

合成路线和反应条件

ALLO-1 的合成涉及多个步骤,从基本的无机化合物开始。关键步骤包括:

核心结构的形成: ALLO-1 的核心结构通过一系列涉及芳香醛和胺的缩合反应合成。

官能团修饰:

纯化: 最终化合物采用重结晶和色谱等技术进行纯化,以确保高纯度。

工业生产方法

在工业环境中,ALLO-1 的生产采用连续流动反应器进行放大,以确保一致的质量和产量。反应条件针对温度、压力和溶剂使用进行了优化,以最大限度地提高效率并减少浪费。

化学反应分析

反应类型

ALLO-1 会发生各种化学反应,包括:

氧化: ALLO-1 可以使用高锰酸钾或三氧化铬等试剂进行氧化,导致形成相应的酮或羧酸。

还原: ALLO-1 的还原可以在钯催化剂存在下使用氢气来实现,从而生成醇。

常用试剂和条件

氧化: 酸性或碱性介质中的高锰酸钾。

还原: 以碳载钯为催化剂的氢气。

取代: 在氢氧化钠等碱存在下进行的卤代烃或酰氯。

主要产品

作用机制

ALLO-1 的作用机制涉及它通过其 LC3 互作区域 (LIR) 基序与 LC3 同源物 LGG-1 的相互作用。这种相互作用促进了父系细胞器周围自噬体的形成,导致其降解和清除。 分子靶标包括参与自噬途径的各种蛋白质,该过程受 IKKE-1 等激酶的调控 。

相似化合物的比较

类似化合物

非诺贝特: 另一种与自噬途径相互作用但具有不同分子靶标的化合物。

KN-93: 钙/钙调蛋白依赖性蛋白激酶抑制剂,也会影响自噬。

ULK-101: ULK1 激酶的特异性抑制剂,参与自噬的起始。

ALLO-1 的独特性

ALLO-1 的独特之处在于它与 LC3 同源物 LGG-1 的特异性相互作用及其在清除父系线粒体中的作用。这种特异性使其成为研究自噬和相关细胞过程的宝贵工具。

生物活性

ALLO-1, also known as the allophagy receptor, is a critical protein involved in the autophagic degradation of paternal organelles, particularly during the early developmental stages of organisms such as Caenorhabditis elegans. This article explores the biological activity of ALLO-1, focusing on its mechanisms, isoforms, and implications in cellular processes.

Overview of ALLO-1 Function

ALLO-1 plays a pivotal role in allophagy, a specialized form of autophagy that targets paternal organelles for degradation. This process is essential for the maternal inheritance of mitochondrial DNA and involves several key steps:

- Cargo Recognition : ALLO-1 recognizes and binds to specific cargo, initiating the allophagic process.

- Isoform Variability : Two isoforms of ALLO-1, ALLO-1a and ALLO-1b, exhibit distinct localization and cargo preferences.

- Feedback Mechanisms : The accumulation of ALLO-1 around cargo is regulated by feedback mechanisms involving other proteins like IKKE-1.

Cargo Recognition and Localization

Research indicates that ALLO-1 localization occurs in a stepwise manner. Upon recognition of paternal mitochondria or membranous organelles, ALLO-1 rapidly accumulates around these structures. Live imaging studies have shown that:

- ALLO-1a is primarily associated with membranous organelles (MOs) and exhibits a gradual increase in fluorescence intensity around these structures.

- ALLO-1b , in contrast, predominantly localizes to paternal mitochondria and shows a more immediate accumulation upon sperm-oocyte contact.

This differential localization suggests that each isoform has unique roles in facilitating the degradation of specific organelles during allophagy .

Isoform-Specific Functions

A study conducted on C. elegans embryos demonstrated that:

- ALLO-1a was involved in the degradation of MOs but was less efficient in degrading paternal mitochondria compared to ALLO-1b.

- ALLO-1b effectively rescued defects in mitochondrial degradation when expressed in mutant backgrounds lacking functional ALLO-1 .

Table 1 summarizes the key differences between the two isoforms based on their localization and functional outcomes:

| Isoform | Localization | Cargo Preference | Functional Outcome |

|---|---|---|---|

| ALLO-1a | Membranous organelles (MOs) | MOs | Partial involvement in MO degradation |

| ALLO-1b | Paternal mitochondria | Paternal mitochondria | Efficient degradation of paternal mitochondria |

Feedback Mechanisms

The regulation of ALLO-1 accumulation is influenced by phosphorylation events mediated by IKKE-1. This feedback mechanism enhances the efficiency of autophagosome formation around targeted organelles. In ikke-1 mutants, impaired accumulation of ALLO-1 leads to failures in isolation membrane formation, highlighting the importance of this regulatory pathway .

Case Studies

Several case studies have illustrated the significance of ALLO-1 in various biological contexts:

- Developmental Biology : In studies involving C. elegans, mutations affecting ALLO-1 resulted in abnormal mitochondrial inheritance patterns, demonstrating its critical role in developmental processes.

- Cellular Stress Responses : Research has indicated that under stress conditions, such as nutrient deprivation, the expression levels of ALLO-1 are modulated to enhance allophagic activity, thereby ensuring cellular homeostasis .

属性

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAJNZREWTZYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37468-32-9 |

Source

|

| Record name | 37468-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。